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molecular formula C6H11BrO2 B8539267 1-Bromo-4-hydroxy-3,3-dimethyl-butan-2-one

1-Bromo-4-hydroxy-3,3-dimethyl-butan-2-one

Cat. No. B8539267
M. Wt: 195.05 g/mol
InChI Key: VODGLCFGRRPFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048899B2

Procedure details

Bromine (182.0 g, 1.1 mol) is slowly added at −10° C. to a solution of 4-hydroxy-3,3-dimethyl-butan-2-one (120.0 g, 1.0 mol) in 700.0 mL of MeOH. The solution is slowly warmed up to room temperature and the reaction mixture is stirred for 2 h. Ethyl acetate and water are added to the reaction mixture, the two phases are separated, and the organic layer is washed with 10% K2CO3 solution. The organic layer is dried over anhydrous Na2SO4 and after filtration the solvent is removed under reduced pressure to afford the crude product that is purified by silica gel chromatography to afford 100.0 g of 1-bromo-4-hydroxy-3,3-dimethyl-butan-2-one as a brown liquid. Yield: 44%, over two steps; m/z 197 [M+H].
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[OH:3][CH2:4][C:5]([CH3:10])([CH3:9])[C:6](=[O:8])[CH3:7].C(OCC)(=O)C.O>CO>[Br:1][CH2:7][C:6](=[O:8])[C:5]([CH3:10])([CH3:9])[CH2:4][OH:3]

Inputs

Step One
Name
Quantity
182 g
Type
reactant
Smiles
BrBr
Name
Quantity
120 g
Type
reactant
Smiles
OCC(C(C)=O)(C)C
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two phases are separated
WASH
Type
WASH
Details
the organic layer is washed with 10% K2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
after filtration the solvent
CUSTOM
Type
CUSTOM
Details
is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product that
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(C(CO)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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